5-Bromo-2-methoxy-3-(trifluoromethoxy)pyridine
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Overview
Description
5-Bromo-2-methoxy-3-(trifluoromethoxy)pyridine is a chemical compound with the molecular formula C7H5BrF3NO2 and a molecular weight of 272.02 g/mol It is a pyridine derivative, characterized by the presence of bromine, methoxy, and trifluoromethoxy groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxy-3-(trifluoromethoxy)pyridine typically involves the bromination of 2-methoxy-3-(trifluoromethoxy)pyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxy-3-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound, while nucleophilic substitution would yield a different substituted pyridine derivative .
Scientific Research Applications
5-Bromo-2-methoxy-3-(trifluoromethoxy)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxy-3-(trifluoromethoxy)pyridine depends on its specific applicationThe presence of the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy as a bioactive molecule .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
- 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
Uniqueness
5-Bromo-2-methoxy-3-(trifluoromethoxy)pyridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties compared to similar compounds with trifluoromethyl groups.
Properties
Molecular Formula |
C7H5BrF3NO2 |
---|---|
Molecular Weight |
272.02 g/mol |
IUPAC Name |
5-bromo-2-methoxy-3-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C7H5BrF3NO2/c1-13-6-5(14-7(9,10)11)2-4(8)3-12-6/h2-3H,1H3 |
InChI Key |
ZIRQMSATOVKLOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)OC(F)(F)F |
Origin of Product |
United States |
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